5-Ethyl-3-phenyl-1,3-oxazolidin-2-one
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Overview
Description
5-Ethyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing oxygen and nitrogen atoms, with an ethyl group at the 5-position and a phenyl group at the 3-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ advanced catalytic systems and controlled reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones into their respective alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This prevents the formation of the initiation complex and subsequent protein synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity and lower resistance potential.
Contezolid: A newer oxazolidinone compound under clinical investigation for its antibacterial properties.
Uniqueness
5-Ethyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxazolidinones. Its ethyl and phenyl substituents can influence its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
101835-17-0 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
PEMGAPMYLLDSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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